molecular formula C33H35F3N6O3 B1662800 IRAK inhibitor 4 CAS No. 1012104-68-5

IRAK inhibitor 4

Cat. No. B1662800
M. Wt: 620.7 g/mol
InChI Key: QZMAOGLWCNTFCG-UHFFFAOYSA-N
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Description

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a crucial role in signaling innate immune responses from Toll-like receptors . It also supports signaling from T-cell receptors . IRAK inhibitor 4 is an indazole inhibitor used for the treatment of some inflammatory, cell proliferative, and immune-related disorders .


Synthesis Analysis

A potent IRAK-4 inhibitor was identified through routine project cross screening. The binding mode was inferred using a combination of in silico docking into an IRAK-4 homology model, surrogate crystal structure analysis, and chemical analogue SAR .


Molecular Structure Analysis

The IRAK-4 kinase has a unique tyrosine gatekeeper residue that interacts with the conserved glutamate from helix alphaC. Consequently, helix alphaC is “pulled in” to maintain the active orientation, and the usual pre-existing hydrophobic back pocket of the ATP-binding site is abolished .


Chemical Reactions Analysis

IRAK-4 may transduce signals through physical protein-protein interaction and through its kinase activity, which activates downstream molecules such as IRAK-1 .


Physical And Chemical Properties Analysis

IRAK inhibitor 4 has a molecular formula of C33H35F3N6O3 and a molecular weight of 620.66 .

Safety And Hazards

IRAK inhibitor 4 is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes. It is toxic and can cause serious damage to health by prolonged exposure. It also poses a possible risk of impaired fertility and harm to unborn children .

Future Directions

The FDA has granted an orphan drug designation to CA-4948, a first-in-class, small-molecule inhibitor of IRAK4, for the treatment of patients with acute myeloid leukemia and myelodysplastic syndrome . There is also ongoing research into the development of targeting protein degraders of IRAK-4 using Proteolysis-Targeting Chimeras (PROTACs) technology to completely remove the IRAK-4 from the cellular milieu .

properties

IUPAC Name

1-(4-hydroxycyclohexyl)-N-(3-methylbutyl)-2-[[5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl]amino]benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35F3N6O3/c1-19(2)15-16-37-31(44)21-8-14-28-27(18-21)38-32(42(28)22-9-11-23(43)12-10-22)39-30-25-17-20(7-13-26(25)40-41-30)24-5-3-4-6-29(24)45-33(34,35)36/h3-8,13-14,17-19,22-23,43H,9-12,15-16H2,1-2H3,(H,37,44)(H2,38,39,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMAOGLWCNTFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3=NNC4=C3C=C(C=C4)C5=CC=CC=C5OC(F)(F)F)C6CCC(CC6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647337
Record name 1-(4-Hydroxycyclohexyl)-N-(3-methylbutyl)-2-({5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl}amino)-1H-benzimidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IRAK inhibitor 4

CAS RN

1012104-68-5
Record name 1-(4-Hydroxycyclohexyl)-N-(3-methylbutyl)-2-({5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl}amino)-1H-benzimidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Seltzer, R Moorad, JM Schifano, JT Landis… - Journal of …, 2020 - Am Soc Microbiol
… (iii) Compound “IRAK inhibitor-4,” had no strong hits on the KINOMEscan (Fig. 10C). IRAK1 and IRAK4 were inhibited to ∼20% at 250 nM. … IRAK inhibitor-4 …
Number of citations: 9 journals.asm.org
S Liu, JS Lee, C Jie, MH Park, Y Iwakura, Y Patel… - Cancer research, 2018 - AACR
Systemic inflammation in breast cancer correlates with poor prognosis, but the molecular underpinnings of this connection are not well understood. In this study, we explored the …
Number of citations: 85 aacrjournals.org
JD Seltzer - 2020 - search.proquest.com
… (iii) Compound “IRAK inhibitor-4", had no strong hits on the KINOMEscan (Figure II. 10C). … examine the IRAK inhibitor 4 more closely. Out of all the inhibitors, IRAK inhibitor 4 killed PEL …
Number of citations: 2 search.proquest.com

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